molecular formula C10H16N2O2 B12870265 N-Methyl-5-(morpholinomethyl)furan-2-amine

N-Methyl-5-(morpholinomethyl)furan-2-amine

Cat. No.: B12870265
M. Wt: 196.25 g/mol
InChI Key: XCPXVMAYMPKPDM-UHFFFAOYSA-N
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Description

N-Methyl-5-(morpholinomethyl)furan-2-amine is a chemical compound that belongs to the class of furan derivatives It features a furan ring substituted with a morpholinomethyl group and an N-methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(morpholinomethyl)furan-2-amine can be achieved through a multi-step process. One common method involves the reaction of 5-(chloromethyl)furan-2-carbaldehyde with morpholine to form 5-(morpholinomethyl)furan-2-carbaldehyde. This intermediate is then subjected to reductive amination with methylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The use of microwave-assisted synthesis has also been explored to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(morpholinomethyl)furan-2-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Methyl-5-(morpholinomethyl)furan-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-5-(morpholinomethyl)furan-2-amine is unique due to the presence of both a morpholinomethyl group and an N-methylamine group on the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

N-methyl-5-(morpholin-4-ylmethyl)furan-2-amine

InChI

InChI=1S/C10H16N2O2/c1-11-10-3-2-9(14-10)8-12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3

InChI Key

XCPXVMAYMPKPDM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(O1)CN2CCOCC2

Origin of Product

United States

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